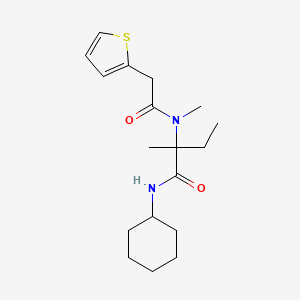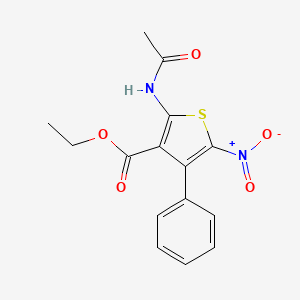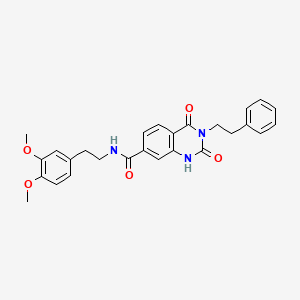![molecular formula C20H13BrFNO3S3 B11450030 4-[(4-Bromophenyl)sulfonyl]-5-[(2-fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11450030.png)
4-[(4-Bromophenyl)sulfonyl]-5-[(2-fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a complex organic compound that features a combination of bromobenzenesulfonyl, fluorophenylmethyl, thiophenyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromobenzenesulfonyl and fluorophenylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction’s outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or replace existing ones .
Scientific Research Applications
4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Shares the bromobenzenesulfonyl group but lacks the oxazole and thiophenyl groups.
2-Fluorophenylmethyl sulfide: Contains the fluorophenylmethyl and sulfide groups but lacks the oxazole and bromobenzenesulfonyl groups.
Uniqueness
4-(4-BROMOBENZENESULFONYL)-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the oxazole ring, in particular, adds to its versatility in various chemical reactions and biological interactions.
Properties
Molecular Formula |
C20H13BrFNO3S3 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-[(2-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H13BrFNO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
InChI Key |
BYCBHAPWPJVFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,6E)-4-tert-butyl-2,6-bis[(4-ethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B11449950.png)

![1-[(Cyclohexylideneamino)oxy]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one](/img/structure/B11449975.png)
![N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11449976.png)
![4-fluoro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11449977.png)
![N-(4-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11449984.png)
![2-(2-Furyl)-5-[(4-methylbenzyl)thio]-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole](/img/structure/B11449988.png)


![2-[(3-Chlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11450016.png)
![2-Methoxyethyl 2-methyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450033.png)
![9-(2,3-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11450038.png)
![13-[(4-fluorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11450042.png)
![5-(3-hydroxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11450049.png)
